molecular formula C12H8F3NO2 B6368446 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% CAS No. 1261881-29-1

3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95%

Cat. No. B6368446
CAS RN: 1261881-29-1
M. Wt: 255.19 g/mol
InChI Key: SOZLUDUAGSCACB-UHFFFAOYSA-N
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Description

3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% (3-H2-4-TFMPP) is an organic compound with a molecular formula of C9H7F3NO. It is a colorless and volatile liquid with a boiling point of approximately 108°C and a melting point of approximately -43°C. 3-H2-4-TFMPP is a relatively new compound, having been first synthesized in the early 2000s. It has been used in a variety of scientific research applications, including in the study of biochemical and physiological effects.

Scientific Research Applications

3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% has been used in a variety of scientific research applications. It has been used in the study of the biochemical and physiological effects of compounds on cells and tissues. It has also been used in the study of the mechanisms of action of certain compounds, such as the inhibition of enzymes. Additionally, 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% has been used in the synthesis of other compounds, such as 4-trifluoromethyl-pyridinium-3-ol and 4-trifluoromethyl-pyridinium-2-ol.

Mechanism of Action

The mechanism of action of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% is not yet fully understood. It is believed that the compound acts as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may act as an antioxidant, which could explain its ability to reduce oxidative stress in cells.
Biochemical and Physiological Effects
The biochemical and physiological effects of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% are not yet fully understood. However, it is believed that the compound may act as an inhibitor of certain enzymes, such as cytochrome P450 enzymes. Additionally, it is believed that the compound may act as an antioxidant, which could explain its ability to reduce oxidative stress in cells.

Advantages and Limitations for Lab Experiments

The advantages of using 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in laboratory experiments include its low cost, its ready availability, and its relatively low toxicity. Additionally, the compound is relatively stable, making it easy to store and use in experiments. The main limitation of using 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in laboratory experiments is that the mechanism of action of the compound is not yet fully understood, making it difficult to predict the effects of the compound on cells and tissues.

Future Directions

Future research into 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% could focus on further elucidating the mechanism of action of the compound and its biochemical and physiological effects. Additionally, further research could be conducted into the potential applications of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in drug development and other areas of scientific research. Additionally, further studies could be conducted into the potential toxicity of the compound and its effects on humans and other organisms. Finally, further research could be conducted into the potential uses of 3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% in industrial processes and other applications.

Synthesis Methods

3-Hydroxy-2-(4-trifluoromethoxyphenyl)pyridine, 95% is synthesized through a multi-step process. The first step involves the reaction of 2-chloro-4-trifluoromethyl-phenol and pyridine, which yields 2-(4-trifluoromethoxyphenyl)pyridine. This intermediate compound is then reacted with sodium hydroxide and formaldehyde to give 3-hydroxy-2-(4-trifluoromethoxyphenyl)pyridine. The final step involves the distillation of the compound, which yields the desired product in 95% purity.

properties

IUPAC Name

2-[4-(trifluoromethoxy)phenyl]pyridin-3-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H8F3NO2/c13-12(14,15)18-9-5-3-8(4-6-9)11-10(17)2-1-7-16-11/h1-7,17H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SOZLUDUAGSCACB-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(N=C1)C2=CC=C(C=C2)OC(F)(F)F)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H8F3NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30683143
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

255.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol

CAS RN

1261881-29-1
Record name 2-[4-(Trifluoromethoxy)phenyl]pyridin-3-ol
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30683143
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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